molecular formula C21H26N2O2 B5288438 MESITYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE

MESITYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5288438
M. Wt: 338.4 g/mol
InChI Key: VAORVVDJLMRTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MESITYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a mesityl group attached to a piperazine ring, which is further substituted with a methoxyphenyl group.

Chemical Reactions Analysis

MESITYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Scientific Research Applications

MESITYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of MESITYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with the active sites of AChE and BChE. The compound binds to these enzymes, inhibiting their activity and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Molecular docking studies have shown that the methoxyphenyl group plays a crucial role in binding to the enzyme’s active site .

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15-13-16(2)20(17(3)14-15)21(24)23-11-9-22(10-12-23)18-5-7-19(25-4)8-6-18/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAORVVDJLMRTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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